![molecular formula C26H25N5O4 B11265451 2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11265451.png)
2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-butoxyphenyl)-5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one: is a complex organic compound with a unique structure. Let’s break down its name:
2-(4-butoxyphenyl): This part of the compound consists of a pyrazolo[1,5-a]pyrazinone core with a butoxyphenyl substituent at position 2.
5-((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl): Here, we have an oxadiazole ring attached to the pyrazolo[1,5-a]pyrazinone scaffold via a methylene bridge. The oxadiazole ring itself contains a methoxyphenyl group.
Preparation Methods
The synthetic routes for this compound can vary, but one common method involves the following steps:
- Synthesis of the Pyrazolo[1,5-a]pyrazinone Core:
- Start with a suitable precursor, such as 4-butoxyaniline.
- React it with an appropriate reagent (e.g., acetic anhydride) to form the pyrazolo[1,5-a]pyrazinone core.
- Introduction of the Oxadiazole Ring:
- Synthesize the oxadiazole ring by reacting 2-methoxybenzohydrazide with a suitable carboxylic acid derivative (e.g., acetic acid).
- Combine the pyrazolo[1,5-a]pyrazinone core and the oxadiazole ring using a coupling agent (e.g., DCC or EDC) to form the final compound.
- Industrial Production Methods:
- Large-scale production typically involves optimized reaction conditions, efficient purification methods, and quality control to ensure high yields and purity.
Chemical Reactions Analysis
Oxidation and Reduction: The compound may undergo redox reactions, potentially affecting its biological activity.
Substitution Reactions: The butoxyphenyl group can be substituted under appropriate conditions.
Common Reagents: Reagents like sodium hydride, Grignard reagents, and various acids/bases are used in its synthesis.
Major Products: The desired compound itself is the major product.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure and potential biological activity.
Biological Studies: Investigating its effects on cellular pathways and receptors.
Materials Science:
Mechanism of Action
- The compound likely interacts with specific molecular targets (e.g., enzymes, receptors) to exert its effects.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of pyrazolo[1,5-a]pyrazinone and oxadiazole moieties sets it apart.
Similar Compounds: Other pyrazolo[1,5-a]pyrazinones and oxadiazoles, but none with this exact structure.
Properties
Molecular Formula |
C26H25N5O4 |
|---|---|
Molecular Weight |
471.5 g/mol |
IUPAC Name |
2-(4-butoxyphenyl)-5-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C26H25N5O4/c1-3-4-15-34-19-11-9-18(10-12-19)21-16-22-26(32)30(13-14-31(22)28-21)17-24-27-25(29-35-24)20-7-5-6-8-23(20)33-2/h5-14,16H,3-4,15,17H2,1-2H3 |
InChI Key |
MEKFKXBKSXJNLZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC=CC=C5OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


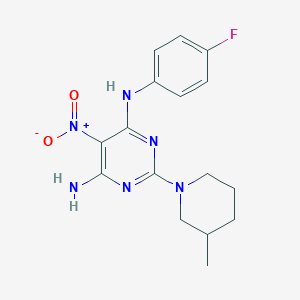
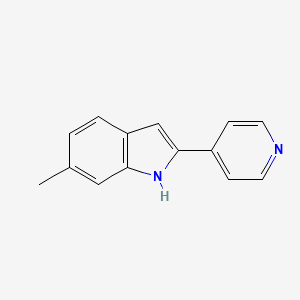
![N-(2-methoxy-5-methylphenyl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/structure/B11265380.png)
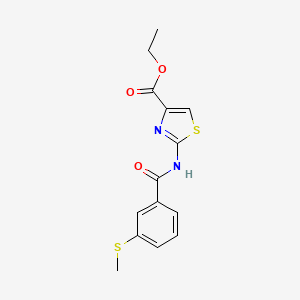
![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-ethylphenyl)acetamide](/img/structure/B11265388.png)
![N-{3-[1-(2,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B11265393.png)
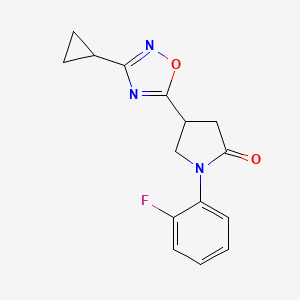
![2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(3-methoxybenzyl)acetamide](/img/structure/B11265402.png)
![6,8-Dimethyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11265408.png)
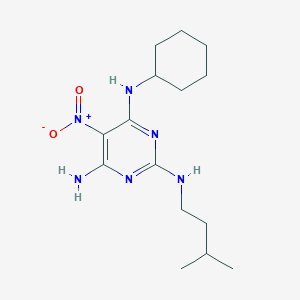
![N-{3-[1-(3,5-dimethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3,4-dimethylbenzamide](/img/structure/B11265416.png)
![Ethyl 3-[(3-chloro-4-fluorophenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11265422.png)

![Ethyl 4-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate](/img/structure/B11265436.png)
